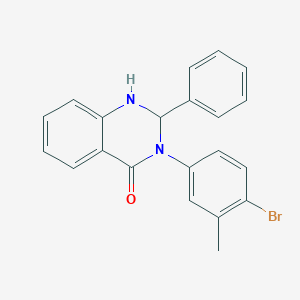![molecular formula C22H24N2O2S B298687 Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione](/img/structure/B298687.png)
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione, also known as MTIM, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTIM is a thiosemicarbazone derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to induce apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5B. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
作用機序
The mechanism of action of Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, by binding to the enzyme's active site. Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has also been shown to inhibit the activity of the viral protein NS5B by binding to its active site. In addition, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to induce apoptosis in cancer cells by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the replication of the hepatitis C virus by reducing the levels of viral RNA and protein. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines by reducing the levels of NF-κB and other transcription factors.
実験室実験の利点と制限
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has several advantages for lab experiments, including its high solubility in water and other solvents, its low toxicity, and its ability to inhibit various enzymes and signaling pathways. However, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione also has several limitations, including its limited stability in solution and its potential for non-specific binding to other proteins and molecules.
将来の方向性
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has several potential future directions in scientific research, including its use as a therapeutic agent in cancer, viral infections, and inflammatory disorders. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other chemotherapy agents to enhance their efficacy and reduce their toxicity. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other antiviral agents to enhance their potency and reduce the development of drug resistance. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other anti-inflammatory agents to enhance their efficacy and reduce their side effects.
合成法
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione can be synthesized through a multi-step process that involves the reaction of 2-p-tolyloxyethylamine with indole-3-carboxaldehyde, followed by the reaction with morpholine-4-carbaldehyde and thiosemicarbazide. The final product is obtained through a purification process that involves recrystallization.
特性
製品名 |
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione |
|---|---|
分子式 |
C22H24N2O2S |
分子量 |
380.5 g/mol |
IUPAC名 |
[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)26-15-12-24-16-20(19-4-2-3-5-21(19)24)22(27)23-10-13-25-14-11-23/h2-9,16H,10-15H2,1H3 |
InChIキー |
YEZLJABZHZIKBW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
正規SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)

![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)

![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B298630.png)